

# Assessing the impact of Inclisiran on non-HDL cholesterol and apolipoprotein B

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of Inclisiran's Efficacy on Non-HDL Cholesterol and Apolipoprotein B

Inclisiran, a first-in-class small interfering RNA (siRNA) therapy, presents a novel mechanism for lowering atherogenic lipoproteins. This guide provides a detailed comparison of Inclisiran's impact on non-high-density lipoprotein cholesterol (non-HDL-C) and apolipoprotein B (ApoB), supported by data from pivotal clinical trials. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of Inclisiran's performance relative to other lipid-lowering therapies.

## **Mechanism of Action: A Targeted Approach**

Inclisiran specifically targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL receptor metabolism.[1][2] By inhibiting the hepatic synthesis of PCSK9, Inclisiran increases the number of LDL receptors on hepatocyte surfaces.[3][4] This enhancement in receptor density leads to a more efficient clearance of LDL-C, and consequently, non-HDL-C and ApoB from the bloodstream.[2] Unlike monoclonal antibodies that bind to extracellular PCSK9, Inclisiran acts intracellularly by degrading PCSK9 messenger RNA (mRNA), preventing its translation into protein.[5][6]





Click to download full resolution via product page

**Caption:** Inclisiran's mechanism of action in hepatocytes.



## **Comparative Efficacy: Quantitative Analysis**

Clinical trials, primarily from the ORION program, have demonstrated Inclisiran's robust and sustained effect on non-HDL-C and ApoB levels. The data below summarizes the percentage reduction observed in key studies.



| Clinical<br>Trial                                   | Patient<br>Population                                          | Treatment<br>Arm                   | Placebo-<br>Corrected<br>Mean<br>Reduction<br>in Non-<br>HDL-C | Placebo-<br>Corrected<br>Mean<br>Reduction<br>in ApoB | Reference  |
|-----------------------------------------------------|----------------------------------------------------------------|------------------------------------|----------------------------------------------------------------|-------------------------------------------------------|------------|
| ORION-1                                             | High cardiovascula r risk with elevated LDL-C                  | Inclisiran<br>(300 mg, 2<br>doses) | 46.0% (at day<br>180)                                          | 41.0% (at day<br>180)                                 | [7]        |
| ORION-9                                             | Heterozygous<br>Familial<br>Hypercholest<br>erolemia<br>(HeFH) | Inclisiran                         | 43.6% (at day<br>510)                                          | 36.9% (at day<br>510)                                 | [8]        |
| ORION-10                                            | Atheroscleroti<br>c<br>Cardiovascul<br>ar Disease<br>(ASCVD)   | Inclisiran                         | 47.4% (at day<br>510)                                          | 43.1% (at day<br>510)                                 | [8]        |
| ORION-11                                            | ASCVD or<br>ASCVD Risk<br>Equivalents                          | Inclisiran                         | 43.3% (at day 510)                                             | 38.9% (at day<br>510)                                 | [8]        |
| ORION-11<br>(Primary<br>Prevention<br>Sub-analysis) | Primary<br>prevention,<br>elevated<br>LDL-C                    | Inclisiran                         | 39.5% (at day 510)                                             | 35.8% (at day<br>510)                                 | [8][9][10] |
| Pooled<br>Analysis<br>(ORION-9,<br>-10, -11)        | Very high-risk<br>patients                                     | Inclisiran                         | 46.0%                                                          | 42.0%                                                 | [11]       |







| Meta-<br>Analysis (5<br>RCTs) | Hypercholest<br>erolemia | Inclisiran | 39.5% | 34.6% | [12][13] |
|-------------------------------|--------------------------|------------|-------|-------|----------|
|-------------------------------|--------------------------|------------|-------|-------|----------|

A network meta-analysis comparing various non-statin therapies found that Inclisiran and PCSK9 monoclonal antibodies (alirocumab, evolocumab) are expected to provide similar clinically meaningful reductions in LDL-C.[14][15] Another meta-analysis showed Inclisiran significantly reduced LDL-C compared to statins alone but had no significant difference when compared to a statin plus ezetimibe combination.[16][17]

## **Experimental Protocols: The ORION Program**

The ORION series of clinical trials forms the foundation of evidence for Inclisiran's efficacy and safety.

General Design: The ORION Phase III trials (e.g., ORION-9, -10, -11) were randomized, double-blind, placebo-controlled studies.[9][11]

Participant Population: The trials enrolled patients with elevated LDL-C despite being on maximally tolerated doses of statin therapy.[9] The populations included patients with ASCVD, ASCVD risk equivalents, and HeFH.[11][14]

Treatment Regimen: Participants were randomized to receive either Inclisiran or a placebo. The standard dosing for Inclisiran was a subcutaneous injection of 284 mg on day 1, day 90, and then every 6 months thereafter.[9][10]

#### **Endpoints:**

- Co-Primary Efficacy Endpoints: The key measures of success were the percentage change in LDL-C from baseline to day 510 and the time-adjusted percentage change in LDL-C from baseline after day 90 and up to day 540.[9][10]
- Key Secondary Endpoints: These included the absolute and percentage changes from baseline in non-HDL-C and ApoB, among other lipid parameters.[9][10]



Safety Assessment: Safety and tolerability were monitored throughout the studies, with a focus on treatment-emergent adverse events, particularly injection-site reactions.[6][12]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. ORION 1 Data Show Lipoprotein-Lowering Beyond LDL Cholesterol With Injectable Inclisiran | tctmd.com [tctmd.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of inclisiran on lipids in primary prevention: the ORION-11 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of inclisiran on lipids in primary prevention: the ORION-11 trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical potential of inclisiran for patients with a high risk of atherosclerotic cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of inclisiran a newly approved FDA drug: a systematic review and pooled analysis of available clinical studies PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection PMC [pmc.ncbi.nlm.nih.gov]
- 15. ispor.org [ispor.org]
- 16. researchgate.net [researchgate.net]



- 17. Efficacy and safety of inclisiran versus PCSK9 inhibitor versus statin plus ezetimibe therapy in hyperlipidemia: a systematic review and network meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the impact of Inclisiran on non-HDL cholesterol and apolipoprotein B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603270#assessing-the-impact-of-inclisiran-on-non-hdl-cholesterol-and-apolipoprotein-b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com